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An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)pyridine-
3-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethyl)pyridine-3-carboxylic acid is a heterocyclic building block of significant
interest in medicinal chemistry and agrochemical research. The strategic incorporation of the
difluoromethyl (CHF2) group in place of more traditional moieties like hydroxyl or thiol groups
can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This
guide provides a comprehensive overview of the known and predicted physicochemical
properties of this compound. It details the theoretical basis for its utility in drug design,
supported by authoritative literature, and presents standardized protocols for the experimental
determination of its key physicochemical parameters. While extensive experimental data for
this specific molecule is not widely published, this guide offers a robust framework for its
characterization and strategic deployment in research endeavors.

Introduction: The Strategic Value of the
Difluoromethyl Group
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The pyridine-3-carboxylic acid (nicotinic acid) scaffold is a well-established pharmacophore
present in numerous therapeutic agents.[1] The introduction of a difluoromethyl group at the 2-
position creates a molecule with unique and highly desirable properties for drug discovery. The
CHF2z group is recognized as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and
amine (-NHz) functionalities.[2][3] This substitution offers several key advantages:

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CHF2z group
resistant to oxidative metabolism, which can extend a drug candidate's half-life.[4][5]

e Enhanced Lipophilicity: The difluoromethyl group increases lipophilicity, a critical factor for
improving membrane permeability and oral bioavailability.[4][6] It provides a more lipophilic
character than a hydroxyl group but is less lipophilic than the trifluoromethyl (CF3) group,
offering a nuanced tool for property modulation.[7]

e Hydrogen Bond Donor Capability: Unlike the trifluoromethyl group, the CHF2 moiety
possesses an acidic proton capable of forming weak hydrogen bonds, which can contribute
to enhanced binding affinity with biological targets.[2][4]

These attributes make 2-(difluoromethyl)pyridine-3-carboxylic acid a valuable starting point
for the synthesis of novel pharmaceuticals and agrochemicals, particularly in the development
of antifungal and fungicidal agents.[1]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its
application in research and development. This section summarizes the available and predicted
data for 2-(difluoromethyl)pyridine-3-carboxylic acid.

Chemical Identity and Structure

The foundational identity of the compound is established by its structure and nomenclature.
Caption: Chemical structure of 2-(Difluoromethyl)pyridine-3-carboxylic acid.

Table 1: Compound Identification
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Identifier Value Source(s)

2-(difluoromethyl)pyridine-
IUPAC Name . ; [8]
3-carboxylic acid

Synonyms 2-(difluoromethyl)nicotinic acid [8]
CAS Number 1256809-21-8 [8]
Molecular Formula C7HsF2NO2 [1]
Molecular Weight 173.12 g/mol [1]

| MDL Number | MFCD18257239 |[1] |

Predicted and Expected Physical Properties

While experimentally determined values are not widely available in peer-reviewed literature,
several key properties have been predicted using computational models. These serve as
valuable estimates for experimental design.

Table 2: Summary of Physicochemical Properties
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Property

Physical State

Predicted/Expected
Value

Solid

Comments and
Source(s)
Context
Expected based on
analogous N/A

structures.

Melting Point

Not available

Experimental
determination is
required. Analogous
2-
(trifluoromethyl)pyridin
e-3-carboxylic acid
melts at 184-188 °C.

Boiling Point

286.7 +40.0 °C (at
760 mmHg)

Predicted value. High
boiling point is

expected due to [9]
hydrogen bonding and
polarity.

Density

1.405 = 0.06 g/cm?

Predicted value. [9]

pKa

2.69+0.36

Predicted value. The
electron-withdrawing
difluoromethyl group

is expected to

increase the acidity of  [9]
the carboxylic acid
compared to

unsubstituted nicotinic

acid (pKa = 4.85).

logP

Not available

Experimental

determination is

critical. The CHF2

group will increase N/A
lipophilicity compared

to a hydroxyl or amine

group.
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| Solubility | Sparingly soluble in water; soluble in organic solvents. | Expected behavior for a
carboxylic acid with an aromatic ring. Experimental verification is necessary. | N/A |

Experimental Protocols for Physicochemical
Characterization

The following section provides detailed, step-by-step methodologies for the experimental
determination of the core physicochemical properties of 2-(difluoromethyl)pyridine-3-
carboxylic acid. These protocols are based on established, authoritative methods.

Melting Point Determination

The melting point provides a quick and effective assessment of purity. A sharp melting range
(typically 1-2 °C) is indicative of a pure compound.

Protocol:

o Sample Preparation: Finely powder a small amount of the crystalline solid. Tap the open end
of a capillary tube into the powder to collect a small sample.[3]

o Packing: Invert the tube and tap it on a hard surface to pack the solid into the closed end to a
height of 1-2 mm.[3]

* Measurement: Place the capillary tube into a calibrated melting point apparatus.
o Rapid Determination: Heat the sample rapidly to obtain an approximate melting point range.

o Accurate Determination: Allow the apparatus to cool, then repeat the measurement with a
fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the
approximate melting point.[10]

o Recording: Record the temperature at which the first droplet of liquid appears and the
temperature at which the last crystal melts. This range is the melting point.

Solubility Profile

Determining the solubility in a range of solvents is crucial for reaction setup, purification, and
formulation.
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Protocol:

Solvent Selection: Prepare test tubes with a panel of solvents (e.g., water, 5% aq. HCl, 5%
ag. NaOH, 5% aqg. NaHCOs, ethanol, acetone, dichloromethane).

o Sample Addition: To 1 mL of each solvent, add approximately 10 mg of the compound.

o Observation: Vigorously shake each tube and observe for dissolution at room temperature.
Note as "soluble," "sparingly soluble,” or "insoluble."

e Interpretation:
o Solubility in water suggests high polarity.[11]

o Solubility in 5% NaOH and 5% NaHCO:s indicates an acidic functional group (carboxylic
acid).[12]

o Solubility in 5% HCI would indicate a basic functional group (the pyridine nitrogen is
weakly basic).[11]

o Solubility in organic solvents is expected.

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of the carboxylic acid group and the basicity of the pyridine
nitrogen. Potentiometric titration is a highly accurate method for its determination.[13]
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Preparation

Dissolve accurately weighed sample
in deionized water

Calibrate pH meter with
standard buffers (pH 4, 7, 10)

Titration

Titrate sample solution with
standardized 0.1 M NaOH

:

Record pH after each
incremental addition of titrant

Data Analysis

Plot pH vs. Volume of NaOH added

:

Determine pKa of carboxylic acid
at the half-equivalence point

Click to download full resolution via product page
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
o Solution Preparation: Prepare a ~0.01 M solution of the compound in deionized water.[14]

« Titration: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH
electrode. Titrate the solution by adding small, precise increments of a standardized strong
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base (e.g., 0.1 M NaOH).[14]

o Data Collection: Record the pH of the solution after each addition, allowing the reading to

stabilize.

o Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa of the
carboxylic acid is the pH at the point where half of the acid has been neutralized (the half-
equivalence point).[13] A second inflection point may be observed corresponding to the
protonation of the pyridine nitrogen.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of lipophilicity and a key
predictor of a drug's pharmacokinetic properties.[15] The shake-flask method is the gold
standard for its measurement.[16]
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Phase Preparation

Pre-saturate n-octanol with
water (or buffer)

Pre-saturate water (or buffer, pH 7.4)
with n-octanol

Partitioning

Dissolve compound in one phase
(typically n-octanol)

:

Combine with the other phase
and shake until equilibrium is reached

:

Separate the two phases
by centrifugation

Analysis

Quantify compound concentration in
both phases (e.g., by HPLC-UV)

:

Calculate LogP = log([Compound]octanol / [Compound]water)

Click to download full resolution via product page

Caption: Workflow for logP determination by the shake-flask method.

Protocol:
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» Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (typically phosphate-
buffered saline at pH 7.4 for logD measurement) and vice-versa by shaking them together for
24 hours.[7]

 Partitioning: Dissolve a known amount of the compound in the pre-saturated n-octanol. Add
a precise volume of the pre-saturated aqueous buffer. Shake the mixture vigorously for a set
period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[4]

o Phase Separation: Separate the two immiscible layers, typically by centrifugation to ensure a
clean separation.

» Quantification: Accurately determine the concentration of the compound in each phase using
a suitable analytical technique, such as High-Performance Liquid Chromatography with UV
detection (HPLC-UV).

» Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase
to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and identification. While specific
spectra for this compound are not publicly available, this section outlines the expected
features.

Infrared (IR) Spectroscopy

e O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the region
of 3300-2500 cm~1.[17]

e C=0 Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1710-1760
cm~*. Conjugation with the pyridine ring will likely shift this to the lower end of the range.[17]
[18]

e C-O Stretch (Carboxylic Acid): A medium intensity peak is expected between 1320-1210
cm~1,[18]
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e C-F Stretch: Strong absorptions corresponding to the C-F bonds of the difluoromethyl group
are expected in the 1250-1050 cm~1 region.[19]

e Aromatic C=C and C=N Stretches: Medium to weak absorptions will be present in the 1600-
1450 cm~1 region, characteristic of the pyridine ring.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR:

o -COOH Proton: A broad singlet is expected far downfield, typically >10 ppm. This signal
may disappear upon D20 exchange.[20]

o Pyridine Protons: Three aromatic protons will appear in the 7.5-9.0 ppm region, showing
characteristic coupling patterns.

o -CHF2 Proton: A triplet (due to coupling with the two fluorine atoms, 2JHF) is expected,
likely in the 6.5-7.5 ppm region.

e 13C NMR:
o -COOH Carbon: The carbonyl carbon signal is expected in the 165-185 ppm range.[21]
o Pyridine Carbons: Aromatic carbons will appear between 120-150 ppm.

o -CHF2 Carbon: This carbon will appear as a triplet (due to one-bond coupling to fluorine,
1JCF) and is expected in the 110-120 ppm region.[21]

Mass Spectrometry (MS)

e Molecular lon (M*): The molecular ion peak should be observable at m/z = 173.

» Key Fragmentation: The most common fragmentation for carboxylic acids is the loss of the -
COOH group (mass of 45), leading to a fragment at m/z = 128. Another likely fragmentation
is the loss of the difluoromethyl group (-CHF2, mass of 51), resulting in a peak at m/z = 122.
[22]

Conclusion
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2-(Difluoromethyl)pyridine-3-carboxylic acid is a compound with significant potential,
primarily due to the advantageous properties imparted by the difluoromethyl group. This guide
has synthesized the available information on its physicochemical properties and provided a
clear, authoritative framework for its experimental characterization. For researchers in drug
discovery and agrochemical development, the strategic use of this building block, guided by a
thorough understanding of its properties as outlined herein, can pave the way for the creation
of novel molecules with enhanced performance profiles. The provided protocols offer a direct
path to validating the predicted values and completing the physicochemical profile of this
promising intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-(Difluoromethyl)pyridine-3-carboxylic acid [myskinrecipes.com]

2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR
Spectroscopy [jove.com]

e 3. chm.uri.edu [chm.uri.edu]

e 4. Setup and validation of shake-flask procedures for the determination of partition
coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nim.nih.gov]

» 5. Determination of Melting Point [wiredchemist.com]
e 6. scribd.com [scribd.com]
e 7.LogP / LogD shake-flask method [protocols.io]

o 8. 2-(Difluoromethyl)pyridine-3-carboxylic acid 95% | CAS: 1256809-21-8 | AChemBlock
[achemblock.com]

e 9. 2-(Difluoromethyl)pyridine-3-carboxylic acid CAS#: 1256809-21-8 [chemicalbook.com]
¢ 10. chem.libretexts.org [chem.libretexts.org]
e 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

e 12.is.muni.cz [is.muni.cz]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b1422786?utm_src=pdf-body
https://www.benchchem.com/product/b1422786?utm_src=pdf-custom-synthesis
https://www.myskinrecipes.com/shop/en/pyridine-carboxylic-acid-derivatives/176505-2-difluoromethylpyridine-3-carboxylic-acid.html
https://www.jove.com/t/58567/a-new-straightforward-method-for-lipophilicity-logp-measurement-using
https://www.jove.com/t/58567/a-new-straightforward-method-for-lipophilicity-logp-measurement-using
https://www.chm.uri.edu/mmcgregor/chm228/use_of_melting_point_apparatus.pdf
https://pubmed.ncbi.nlm.nih.gov/25968358/
https://pubmed.ncbi.nlm.nih.gov/25968358/
https://www.wiredchemist.com/chemistry/instructional/laboratory-tutorials/determination-of-melting-point
https://www.scribd.com/document/668586458/Carboxylic-acid-Phenol
https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw14kdlmk/v1
https://www.achemblock.com/f-4836-2-difluoromethyl-pyridine-3-carboxylic-acid.html
https://www.achemblock.com/f-4836-2-difluoromethyl-pyridine-3-carboxylic-acid.html
https://www.chemicalbook.com/ProductChemicalPropertiesCB73144609_EN.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A__Step-by-Step_Procedures_for_Melting_Point_Determination
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
https://is.muni.cz/el/pharm/podzim2020/FAAI1_15/um/solubility_classification.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 13.
e 14,
e 15.
e 16.
e 17.
e 18.
e 19.
e 20.
o 21.
o 22.

pdf.benchchem.com [pdf.benchchem.com]

creative-bioarray.com [creative-bioarray.com]

researchgate.net [researchgate.net]

Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
chem.libretexts.org [chem.libretexts.org]

spectroscopyonline.com [spectroscopyonline.com]

researchgate.net [researchgate.net]

chem.libretexts.org [chem.libretexts.org]

13C NMR Chemical Shift [sites.science.oregonstate.edul]

chem.libretexts.org [chem.libretexts.org]

 To cite this document: BenchChem. [physicochemical properties of 2-
(Difluoromethyl)pyridine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1422786#physicochemical-properties-of-2-
difluoromethyl-pyridine-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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